Methyl 2,3-dibromo-6-fluorophenylacetate
Overview
Description
“Methyl 2,3-dibromo-6-fluorophenylacetate” is a chemical compound that is used for pharmaceutical testing . It is available for purchase as a high-quality reference standard .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as color, density, hardness, melting and boiling points, and reactivity . Unfortunately, specific information on the physical and chemical properties of “this compound” is not available from the search results.Safety and Hazards
Safety data sheets provide information on the safety and hazards of chemical compounds. They include information on the compound’s physical and chemical properties, potential health hazards, safe handling and storage procedures, and emergency procedures. Unfortunately, a safety data sheet specifically for “Methyl 2,3-dibromo-6-fluorophenylacetate” is not available from the search results .
Future Directions
The future directions for research on “Methyl 2,3-dibromo-6-fluorophenylacetate” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Such research could provide valuable insights into the potential applications of this compound .
Properties
IUPAC Name |
methyl 2-(2,3-dibromo-6-fluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2FO2/c1-14-8(13)4-5-7(12)3-2-6(10)9(5)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJSLGKIJRKFNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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